2'-Bromo-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone
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Description
Synthesis Analysis
The synthesis of brominated aromatic compounds is a common theme in the provided papers. For instance, the synthesis of 2,6-Dimethyltropone involves a multi-step process starting from 2,6-dimethylcyclohexanone, which includes bromination steps . Similarly, the synthesis of 2-Bromo-2',4'-dichloroacetophenone is achieved through bromination, chlorination, and acylation starting from glacial acetic acid and m-dichlorobenzene . These methodologies suggest that the synthesis of 2'-Bromo-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone could potentially involve similar bromination techniques, possibly in combination with protective group strategies involving dioxane moieties.
Molecular Structure Analysis
The molecular structure of brominated compounds is often confirmed using spectroscopic techniques such as NMR and IR spectroscopy. For example, the structure of 5-Bromo-2,3-dimethylphenol was confirmed by X-ray analysis of its tosyl derivative . The synthesis and characterization of 2-Bromo-4,5,2',4',6'-pentamethoxyl benzophenone also involved the use of IR, UV, EIMS, 13C NMR, and 1H NMR to confirm the structure . These techniques would likely be applicable in the analysis of the molecular structure of 2'-Bromo-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone.
Chemical Reactions Analysis
The papers describe various chemical reactions, including bromination, chlorination, acylation, methylation, and Friedel-Crafts reactions, which are used to synthesize brominated aromatic compounds . These reactions are crucial for introducing functional groups and constructing the carbon framework of the target molecules. The chemical reactions involved in the synthesis of 2'-Bromo-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone would likely be similar, with bromination being a key step in introducing the bromo substituent.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated compounds, such as relative density, refractive index, boiling point, and melting point, are typically measured to characterize these substances . Additionally, the antioxidant properties of brominated phenolic compounds have been evaluated using various assays, indicating that these compounds can exhibit significant biological activity . The physical and chemical properties of 2'-Bromo-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone would need to be determined through similar experimental measurements to fully understand its characteristics and potential applications.
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(2-bromophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BrO3/c1-17(2)11-20-16(21-12-17)10-6-5-9-15(19)13-7-3-4-8-14(13)18/h3-4,7-8,16H,5-6,9-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPZZKXOUXDGWRY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)CCCCC(=O)C2=CC=CC=C2Br)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40645914 |
Source
|
Record name | 1-(2-Bromophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40645914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Bromo-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone | |
CAS RN |
898785-76-7 |
Source
|
Record name | 1-(2-Bromophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-pentanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898785-76-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Bromophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40645914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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